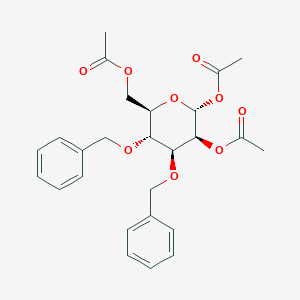
3-(3-(Benzyloxy)phenyl)acrylic acid
Overview
Description
3-(3-(Benzyloxy)phenyl)acrylic acid, also known as 3-benzyloxyacrylic acid, is a monocarboxylic acid that is widely used in both organic and inorganic syntheses. It is a versatile molecule that has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. In
Scientific Research Applications
Versatile Building Blocks in Chemistry : Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a compound related to 3-(3-(Benzyloxy)phenyl)acrylic acid, serves as a versatile gem-difluorination building block. It is useful for introducing difluoromethene subunits into new hydroxy esters, which have potential applications in various industries (Peng, Zhao, & Zhu, 2006).
Improved Synthesis Methods : Research on improved synthesis methods for related compounds, like 3-(4-hydroxyphenyl)acrylic acid, has resulted in more environmentally friendly processes with higher yields (Shan, 2008).
Liquid Crystalline Properties : Polymers containing substituted 2-phenyl-benzoxazole side-chain groups, synthesized from acrylic derivatives, exhibit liquid crystalline properties. This includes the creation of three smectic-type polymers (Centore et al., 1996).
Antimicrobial Drug Potential : Fluoro-substituted phenyl acrylic acids show promise as antimicrobial drugs. Their weaker interactions and geometric properties may enhance hydrolysis and lipophilicity, key factors in drug design (Hussain et al., 2010).
Nonlinear Optical Material : The 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid molecule, another derivative, demonstrates potential as a nonlinear optical material due to its dipole moment, average polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).
Functional Polymers : Acrylates and methacrylates of certain benzotriazole derivatives have potential as functional polymers. These materials can have significant applications in various fields, including materials science and engineering (Li et al., 1984).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMOWGZEBJKDCT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















